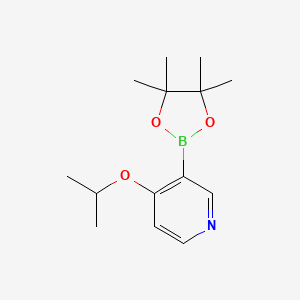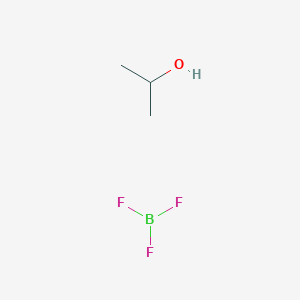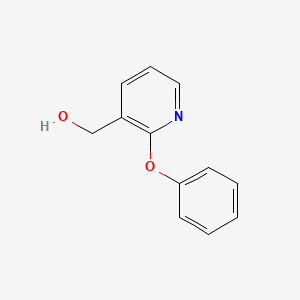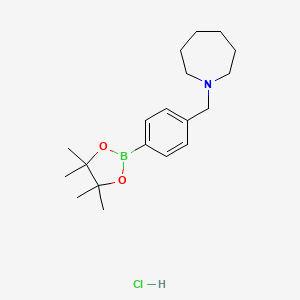
Boc-Leu-psi(CH2NH)-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Leu-psi(CH2NH)-Phe-OH, also known as Boc-Leu-psi-N-phenylalanine-OH, is an important small molecule that has been widely studied in the scientific community for its potential applications in drug design, drug synthesis, and biochemistry. This molecule is a synthetic peptide, composed of Boc-Leucine, psi(CH2NH)-Phenylalanine, and a hydroxy group. This peptide is a promising candidate for drug development, due to its ability to interact with proteins and other biological targets. This compound also has potential applications in biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.
Applications De Recherche Scientifique
Boc-Leu-psi(CH2NH)-Phe-OH has a wide range of potential applications in scientific research. This peptide can be used to study the structure and function of proteins and other biological molecules. It can also be used as a tool for drug design, as it can interact with specific proteins and other biological targets. Additionally, this peptide can be used in the synthesis of other peptides and proteins.
Mécanisme D'action
Boc-Leu-psi(CH2NH)-Phe-OH interacts with proteins and other biological targets through its hydrophobic and electrostatic interactions. The hydrophobic interactions between the peptide and the target are mediated by the hydrophobic side chains of the amino acids, while the electrostatic interactions are mediated by the positively charged side chains of the amino acids. These interactions allow the peptide to bind to specific proteins and other biological targets, which can then be used for drug design and other scientific applications.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This peptide has been shown to interact with a variety of proteins and other biological targets, which can lead to a variety of effects. For example, this peptide has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction can lead to the inhibition of prostaglandin production, which can have a variety of physiological effects. Additionally, this peptide has been shown to interact with the enzyme aromatase, which is involved in the production of estrogen. This interaction can lead to the inhibition of estrogen production, which can have a variety of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Leu-psi(CH2NH)-Phe-OH has several advantages and limitations for lab experiments. One advantage of this peptide is that it can be synthesized easily and quickly using a variety of methods, such as SPPS and LPPS. Additionally, this peptide can be used to study the structure and function of proteins and other biological targets. However, this peptide also has some limitations. For example, this peptide can be difficult to purify, as it can be contaminated with other peptides and proteins. Additionally, this peptide can be costly to synthesize, as it requires a large amount of reagents and solvents.
Orientations Futures
There are a variety of potential future directions for Boc-Leu-psi(CH2NH)-Phe-OH. One potential direction is the development of new synthetic methods for the synthesis of this peptide. Additionally, this peptide could be used to develop new drugs, as it has the potential to interact with a variety of proteins and other biological targets. Additionally, this peptide could be used to study the structure and function of proteins and other biological molecules. Finally, this peptide could be used to develop new methods for the detection and analysis of proteins and other biological molecules.
Méthodes De Synthèse
The synthesis of Boc-Leu-psi(CH2NH)-Phe-OH involves the coupling of three amino acids, Boc-Leucine, psi(CH2NH)-Phenylalanine, and a hydroxy group. This reaction can be performed using a variety of methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is a widely used method in which an amino acid is attached to a solid support, such as a polystyrene bead, and then reacted with other amino acids to form a peptide chain. LPPS is a more traditional method, which involves the reaction of amino acids in solution. This method is more labor-intensive than SPPS, but is more suitable for the synthesis of larger peptides.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTAXVACNOZSLH-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester](/img/structure/B6336198.png)

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)
![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

